molecular formula C25H21FO3 B11641145 3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11641145
M. Wt: 388.4 g/mol
InChI Key: ABDBIHFAIYRQNN-UHFFFAOYSA-N
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Description

3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorophenylmethanol with 3-benzyl-4,7-dimethylchromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to reflux for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromenones depending on the substituent introduced.

Scientific Research Applications

3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. Additionally, it can interact with DNA and proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-5-[(4-CHLOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE
  • 3-BENZYL-5-[(4-METHOXYPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE
  • 3-BENZYL-5-[(4-NITROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE

Uniqueness

The presence of the 4-fluorophenyl group in 3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21FO3

Molecular Weight

388.4 g/mol

IUPAC Name

3-benzyl-5-[(4-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one

InChI

InChI=1S/C25H21FO3/c1-16-12-22(28-15-19-8-10-20(26)11-9-19)24-17(2)21(25(27)29-23(24)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3

InChI Key

ABDBIHFAIYRQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)F

Origin of Product

United States

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